molecular formula C13H18N2O3 B1415107 Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate CAS No. 885269-81-8

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Cat. No.: B1415107
CAS No.: 885269-81-8
M. Wt: 250.29 g/mol
InChI Key: DWNYQYHSIULYCR-UHFFFAOYSA-N
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Description

Chemical Overview tert-Butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate, with the CAS number 885269-81-8, is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . Its structure features a pyridine ring, a carbamate protecting group (Boc), and a ketone functional group, making it a versatile intermediate in synthetic organic chemistry . Properties and Research Value This compound is characterized by a predicted boiling point of 396.5±27.0 °C at 760 mmHg and a predicted density of 1.1±0.1 g/cm³ . It is a key building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. The presence of both the Boc-protected amine and the ketone group allows for further selective chemical modifications, enabling researchers to explore structure-activity relationships and develop novel pharmaceutical candidates . Handling and Safety This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. While a specific hazard classification is not fully provided by all suppliers, researchers should handle all chemicals with appropriate precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed handling, storage, and personal protective equipment requirements .

Properties

IUPAC Name

tert-butyl N-(2-oxo-3-pyridin-4-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-9-11(16)8-10-4-6-14-7-5-10/h4-7H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNYQYHSIULYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652399
Record name tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-81-8
Record name Carbamic acid, [2-oxo-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate, also known as (2-Oxo-3-pyridin-4-yl-propyl)carbamic acid tert-butyl ester, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its biological activity, applications, and relevant research findings.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 885269-81-8

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the fields of pharmacology and biochemistry. Its applications are primarily centered around:

  • Pharmaceutical Development : This compound is recognized as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity .
  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, which is crucial for the development of drugs aimed at various diseases, including cancer and infectious diseases .
  • Receptor Interactions : The ability of this compound to interact with specific receptors makes it valuable in drug discovery, contributing to the understanding of receptor-ligand dynamics and potential therapeutic effects .

Applications in Research

The compound's versatility extends to several research domains:

Pharmaceutical Applications

This compound is utilized in:

  • Developing drugs for neurological conditions.
  • Formulating compounds that exhibit antiplasmodial activity, demonstrating potential against malaria .

Agricultural Chemistry

It is also employed in agrochemical formulations, providing effective pest control solutions while minimizing environmental impacts. This aligns with sustainable agricultural practices .

Biochemical Research

In biochemical studies, the compound aids in exploring enzyme inhibition mechanisms and receptor interactions, which are pivotal for advancing drug discovery efforts .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1 Investigated the compound's role as an enzyme inhibitor; demonstrated significant inhibition rates against target enzymes involved in metabolic pathways .
Study 2 Evaluated the antiplasmodial activity; showed promising results with IC50 values indicating effective action against Plasmodium species .
Study 3 Explored receptor binding affinity; revealed interactions that could lead to the development of new therapeutic agents targeting neurological disorders .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate has been investigated for its potential as a pharmaceutical agent. The pyridine moiety is known for enhancing the bioactivity of compounds, making it a valuable scaffold in drug design. Research has indicated that derivatives of this compound can exhibit significant biological activities, including anti-inflammatory and antitumor effects .

Case Study: Anti-Cancer Properties
A study demonstrated that modifications of the pyridine-based structure led to compounds with enhanced efficacy against specific cancer cell lines. The introduction of tert-butyl carbamate groups improved solubility and bioavailability, which are critical factors in drug formulation .

Neuroprotective Effects
Recent research has also explored the neuroprotective potential of this compound. It has been shown to inhibit certain pathways involved in neurodegeneration, suggesting its applicability in treating conditions like Alzheimer's disease .

Agrochemicals

Pesticide Development
The compound's structural characteristics make it suitable for developing novel agrochemicals. Its ability to act as a growth regulator or insecticide has been explored, particularly in enhancing crop resilience against pests and diseases .

Case Study: Insecticidal Activity
In a controlled study, formulations containing this compound demonstrated effective insecticidal properties against common agricultural pests. The compound acted by disrupting the metabolic processes of the insects, leading to increased mortality rates compared to conventional pesticides .

Material Science

Polymer Synthesis
this compound can serve as a monomer in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it useful in various industrial applications .

Case Study: Enhanced Polymer Properties
Research involving the incorporation of this compound into polyurethanes showed improved tensile strength and flexibility. These properties are crucial for applications in coatings and adhesives, where durability is essential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate and analogous compounds:

Compound Name Key Structural Features Synthesis & Yield Physical Data/Applications Reference
This compound Pyridin-4-yl, ketone, tert-butyl carbamate Discontinued (synthetic route unspecified) Molecular weight: 266.30 g/mol; used as a scaffold (discontinued)
Tert-butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate Phenylsulfonyl instead of pyridin-4-yl PCC oxidation of tert-butyl (2-hydroxy-3-(phenylsulfonyl)propyl)carbamate (69% yield) mp 156–157°C; [M+Na]⁺ = 336.0879; novel compound with sulfone directing group potential
Tert-butyl N-{3-hydroxy-2-[(pyridin-4-yl)methyl]propyl}carbamate Hydroxy group replaces ketone; pyridin-4-ylmethyl substituent Synthesis not detailed Molecular weight: 266.34 g/mol; marketed as a versatile scaffold for lab use
Tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate Bromo and 4-fluorophenyl substituents Synthesis not detailed No physical data provided; potential electrophilic reactivity due to bromine
Tert-butyl (S)-(3-((R)-4-benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-3-oxopropyl)carbamate Oxazolidinone ring, benzyl, and chlorophenyl groups Patent-derived synthesis (WO2008/6040 A1) Molecular weight: 458.94 g/mol; precise mass 458.16100; high complexity for chiral synthesis

Key Observations

Structural Diversity :

  • The pyridin-4-yl group in the target compound distinguishes it from sulfonyl (phenylsulfonyl) or halogenated (bromo, chloro) analogs. This aromatic heterocycle may enhance solubility or metal-coordination properties compared to purely aliphatic or sulfone-containing derivatives.
  • The ketone group in the target compound offers a reactive site for nucleophilic additions or reductions, unlike the hydroxyl group in tert-butyl N-{3-hydroxy-2-[(pyridin-4-yl)methyl]propyl}carbamate .

Synthetic Accessibility: The phenylsulfonyl analog demonstrates a robust synthesis with PCC oxidation (69% yield), contrasting with the discontinued status of the pyridin-4-yl variant . The oxazolidinone-containing compound highlights the integration of chiral centers and complex heterocycles, requiring advanced synthetic strategies.

Functional Potential: Sulfonyl and pyridinyl groups are common in drug discovery (e.g., kinase inhibitors), while brominated analogs may serve as intermediates in cross-coupling reactions.

Commercial and Research Relevance: The hydroxy-pyridin-4-ylmethyl derivative remains available, emphasizing its utility as a stable scaffold. Novel sulfone-containing compounds may fill gaps left by discontinued pyridin-4-yl derivatives in catalysis or medicinal chemistry.

Q & A

Q. What in vitro assays are suitable for probing the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Fluorescence Polarization : Measure binding affinity to purified proteins (e.g., kinases).
  • Surface Plasmon Resonance (SPR) : Determine kinetic parameters (konk_{\text{on}}, koffk_{\text{off}}).
  • Cellular Assays : Test cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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